N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium
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Overview
Description
N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium is a complex organic compound with a unique structure. This compound is characterized by its benzyl group attached to a decahydro-benzo[c]chromen ring system, along with a trimethylpropan-1-aminium group. The molecular formula of this compound is C26H40NO, and it has a molecular weight of approximately 382.601 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium involves multiple steps. The starting materials typically include benzyl chloride, decahydro-benzo[c]chromen, and trimethylamine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium cyanide in an aqueous medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxyl or cyano derivatives.
Scientific Research Applications
N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium
- 6-propyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the benzyl group and the trimethylpropan-1-aminium moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
1024708-63-1 |
---|---|
Molecular Formula |
C26H40NO+ |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
[2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropyl]-benzyl-dimethylazanium |
InChI |
InChI=1S/C26H40NO/c1-26(2,19-27(3,4)18-20-12-6-5-7-13-20)25-23-16-9-8-14-21(23)22-15-10-11-17-24(22)28-25/h5-8,12-14,21-25H,9-11,15-19H2,1-4H3/q+1 |
InChI Key |
ABSHAPYWJDXNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[N+](C)(C)CC1=CC=CC=C1)C2C3CCC=CC3C4CCCCC4O2 |
Origin of Product |
United States |
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